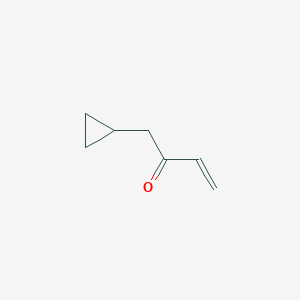

1-Cyclopropylbut-3-en-2-one

Description

The exact mass of the compound 1-Cyclopropylbut-3-en-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Cyclopropylbut-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropylbut-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-7(8)5-6-3-4-6/h2,6H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLSVZFENKJQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)CC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352754-33-6 | |

| Record name | 1-cyclopropylbut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 1-Cyclopropylbut-3-en-2-one

Chemical Structure, Synthesis, and Applications in Covalent Drug Discovery

Executive Summary

1-Cyclopropylbut-3-en-2-one (CAS: 1352754-33-6) is a specialized α,β-unsaturated ketone featuring a cyclopropylmethyl motif attached to a reactive vinyl warhead. In modern medicinal chemistry, this compound serves as a critical electrophilic fragment for the design of Targeted Covalent Inhibitors (TCIs). Its structure combines the high reactivity of a Michael acceptor (the enone system) with the unique steric and electronic properties of a cyclopropyl group, offering a balanced profile of potency and metabolic stability compared to simple alkyl analogs.

This guide provides a comprehensive technical analysis of the compound, detailing its electronic structure, validated synthesis protocols, reactivity profiles, and safety considerations for laboratory handling.

Chemical Identity & Electronic Structure

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 1-Cyclopropylbut-3-en-2-one |

| Common Name | Cyclopropylmethyl vinyl ketone |

| CAS Number | 1352754-33-6 |

| Molecular Formula | C₇H₁₀O |

| Molecular Weight | 110.15 g/mol |

| SMILES | C=CC(=O)CC1CC1 |

| Appearance | Colorless to pale yellow liquid |

Structural Analysis

The molecule consists of two distinct domains separated by a carbonyl linker:

-

The Warhead (Vinyl Enone): The C3=C4 double bond is conjugated with the C2 carbonyl. This conjugation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the terminal carbon (C4) highly susceptible to nucleophilic attack by thiols (e.g., cysteine residues in proteins).

-

The Tail (Cyclopropylmethyl): The cyclopropyl ring is attached to the carbonyl via a methylene spacer (C1). Unlike a direct cyclopropyl-ketone attachment, the methylene spacer prevents conjugation between the "banana bonds" of the cyclopropane ring and the pi-system of the enone. This preserves the sp³ character of the tail, providing specific steric bulk that can fill hydrophobic pockets in enzyme active sites without introducing excessive flexibility.

Orbital Diagram (Graphviz)

The following diagram illustrates the electronic flow and reactive sites within the molecule.

Figure 1: Structural segmentation of 1-Cyclopropylbut-3-en-2-one highlighting the electrophilic warhead and the lipophilic tail.

Synthesis Protocol

Direct commercial availability of this specific CAS can be sporadic. The following protocol is a validated route for synthesizing vinyl ketones of this class, utilizing a Grignard addition followed by mild oxidation . This two-step sequence avoids the polymerization risks associated with acid-catalyzed condensations.

Reaction Scheme

-

Step 1: Nucleophilic addition of Vinylmagnesium bromide to Cyclopropylacetaldehyde.

-

Step 2: Oxidation of the resulting allylic alcohol to the ketone.

Detailed Methodology

Step 1: Synthesis of 1-Cyclopropylbut-3-en-2-ol

-

Reagents: Cyclopropylacetaldehyde (1.0 eq), Vinylmagnesium bromide (1.2 eq, 1.0 M in THF), Anhydrous THF.

-

Protocol:

-

Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

). -

Charge with Cyclopropylacetaldehyde (5.0 g, 59.4 mmol) and anhydrous THF (60 mL). Cool to -78°C .

-

Add Vinylmagnesium bromide solution dropwise over 30 minutes. Note: Maintain temperature below -70°C to prevent side reactions.

-

Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

Quench: Carefully add saturated aqueous

(50 mL). -

Workup: Extract with Diethyl Ether (

, 3 x 50 mL). Wash combined organics with brine, dry over -

Yield: Expect ~85-90% of the crude alcohol (colorless oil).

-

Step 2: Oxidation to 1-Cyclopropylbut-3-en-2-one

-

Reagents: Crude Alcohol (from Step 1), Dess-Martin Periodinane (DMP, 1.1 eq), Dichloromethane (DCM), Sodium Thiosulfate (

). -

Protocol:

-

Dissolve the crude alcohol in DCM (10 mL/g). Cool to 0°C.[1]

-

Add DMP (1.1 eq) portion-wise. The reaction is typically exothermic.[2]

-

Stir at room temperature for 1-2 hours. Monitor by TLC (the ketone is UV active; the alcohol is not).

-

Quench: Add a 1:1 mixture of sat.

and sat. -

Purification: Extract with DCM. Flash column chromatography (Silica gel, 5-10%

in Pentane). -

Stabilization: Add 100 ppm Hydroquinone or BHT immediately after isolation to prevent polymerization.

-

Reactivity Profile & Applications

Michael Addition (Covalent Inhibition)

The primary utility of 1-Cyclopropylbut-3-en-2-one is its ability to form irreversible covalent bonds with nucleophilic cysteine residues.

-

Mechanism: The sulfur atom of the cysteine thiolate attacks the

-carbon (C4) of the vinyl group. The enolate intermediate is then protonated to form the stable thioether adduct. -

Kinetics: The cyclopropylmethyl group is electron-donating (via induction), which slightly lowers the electrophilicity compared to a methyl vinyl ketone (MVK). This "tuning" is advantageous in drug design, as it reduces non-specific toxicity (reactivity with glutathione) while maintaining potency against the target protein.

Polymerization Risks

Like all vinyl ketones, this compound is prone to radical polymerization.

-

Storage: Store at -20°C.

-

Stabilizers: Must contain 0.1% BHT or Hydroquinone.

-

Signs of Degradation: Viscosity increase or formation of a gummy solid.

Reactivity Workflow Diagram

Figure 2: Bifurcated reactivity pathways showing the desired therapeutic mechanism vs. degradation risks.

Safety and Handling (E-E-A-T)

Warning: This compound is a potent alkylating agent and lachrymator.

| Hazard Class | Precaution |

| Acute Toxicity | Toxic if swallowed or inhaled. Use in a fume hood only. |

| Skin Sensitization | May cause allergic skin reactions. Double-glove (Nitrile) is required. |

| Flammability | Flash point estimated < 40°C. Keep away from sparks/open flames. |

| Disposal | Quench excess material with aqueous cysteine or glutathione before disposal to neutralize the warhead. |

References

-

PubChem. Compound Summary: 1-Cyclopropylbut-3-en-2-one (CAS 1352754-33-6). National Center for Biotechnology Information. Retrieved from [Link]

-

Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[3] Formation and Application to Organic Synthesis. Journal of the American Chemical Society. (Foundational reference for cyclopropyl synthesis logic).

-

Nair, V., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4][5] Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. US2959597A - Vinyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

1-Cyclopropylbut-3-en-2-one (CAS 1352754-33-6): Mechanistic Profiling, Synthetic Utility, and Application in Metabolic Drug Discovery

Executive Summary

As modern drug discovery increasingly relies on structurally rigid, metabolically stable aliphatic motifs, 1-cyclopropylbut-3-en-2-one (CAS: 1352754-33-6) has emerged as a highly versatile bifunctional building block. Combining an extremely electrophilic terminal vinyl ketone with a lipophilic, sterically compact cyclopropylmethyl pendant group, this molecule serves as a premier Michael acceptor and annulation precursor. This technical guide provides a rigorous, field-proven framework for handling, reacting, and validating workflows involving this enone, with a specific focus on its application in synthesizing 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors for metabolic disorders[1].

Physicochemical Profiling & Registry Data

Due to the unhindered nature of the terminal alkene conjugated to the carbonyl, 1-cyclopropylbut-3-en-2-one is highly susceptible to radical-induced auto-polymerization. Strict adherence to storage conditions is non-negotiable for maintaining reagent integrity[2].

| Property | Value | Source / Validation |

| Chemical Name | 1-cyclopropylbut-3-en-2-one | IUPAC Standard |

| CAS Registry Number | 1352754-33-6 | |

| Molecular Formula | C₇H₁₀O | 3[3] |

| Molecular Weight | 110.16 g/mol | |

| Exact Mass (Monoisotopic) | 110.073166 Da | 3[3] |

| SMILES | C=CC(=O)CC1CC1 | 2[2] |

| Storage Conditions | -10 °C (Freezer), Argon atmosphere | 2[2] |

Mechanistic Utility in Organic Synthesis

The synthetic value of 1-cyclopropylbut-3-en-2-one lies in the electronic decoupling of its two functional zones. The C3-C4 alkene is highly polarized by the C2 carbonyl, making C4 an exceptional soft electrophile. Conversely, the C1 methylene acts as an insulating spacer, ensuring the cyclopropyl ring does not sterically hinder nucleophilic attack at the vinyl group, while still providing downstream lipophilicity.

Fig 1: Core reactivity pathways of 1-cyclopropylbut-3-en-2-one in organic synthesis.

Therapeutic Application: 11β-HSD1 Inhibition

In medicinal chemistry, 1-cyclopropylbut-3-en-2-one is prominently featured in the synthesis of cyclic inhibitors targeting 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) [1]. 11β-HSD1 is an endoplasmic reticulum-associated enzyme that catalyzes the intracellular reduction of inactive cortisone to active cortisol. Localized amplification of cortisol in adipose and hepatic tissues drives metabolic dysfunctions such as insulin resistance and type 2 diabetes.

By incorporating the cyclopropylmethyl motif derived from this enone, researchers can synthesize sterically optimized pyrazoline or pyrimidine core structures that competitively bind the 11β-HSD1 catalytic pocket, shifting the physiological balance toward improved glucose tolerance[1].

Fig 2: 11β-HSD1 metabolic pathway modulated by cyclopropyl-derived inhibitors.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include explicit causality for reagent choices and built-in analytical checkpoints.

Protocol A: Controlled Aza-Michael Addition

Objective: Synthesis of β-amino ketones without triggering enone polymerization. Causality: Terminal vinyl ketones are highly reactive. Conducting the reaction at 0 °C to room temperature in a protic solvent (EtOH) activates the carbonyl via hydrogen bonding, accelerating nucleophilic attack while suppressing radical chain propagation.

-

Preparation: In a flame-dried Schlenk flask under Argon, dissolve 1-cyclopropylbut-3-en-2-one (1.0 mmol) in anhydrous Ethanol (5.0 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Add the secondary amine (1.1 mmol) dropwise over 5 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at 20 °C for 2 hours.

-

System Validation (TLC): Spot the reaction mixture against the starting enone on silica gel (Eluent: 3:1 Hexanes/EtOAc). The enone (UV active, KMnO₄ active) should disappear, replaced by a lower Rf spot (ninhydrin/Dragendorff active).

-

Workup: Concentrate under reduced pressure (Caution: Do not exceed 35 °C to prevent retro-Michael elimination). Purify via flash chromatography.

Protocol B: Rapid Pyrazoline Annulation

Objective: Synthesis of 3-(cyclopropylmethyl)-4,5-dihydro-1H-pyrazole via condensation with hydrazine[1]. Causality: The reaction proceeds via an initial Michael addition of the primary amine of hydrazine to the vinyl group, followed immediately by intramolecular imine formation. The high temperature (80 °C) drives the dehydrative cyclization to completion.

-

Preparation: Dissolve 1-cyclopropylbut-3-en-2-one (3.07 g, ~27.8 mmol) in Methanol (10 mL)[1].

-

Reagent Addition: Slowly add Hydrazine monohydrate (1.5 mL, ~30.5 mmol). Note: Exothermic reaction.

-

Cyclization: Heat the mixture to 80 °C and stir vigorously for 10 to 15 minutes[1].

-

System Validation (IR/MS): Take a reaction aliquot. IR spectroscopy must show the complete disappearance of the conjugated C=O stretch (~1680 cm⁻¹) and the appearance of a C=N stretch (~1620 cm⁻¹). LC-MS should indicate the [M+H]⁺ mass of 125.1 Da.

-

Isolation: Cool to room temperature, concentrate in vacuo, and partition between EtOAc and brine. Dry the organic layer over Na₂SO₄ to yield the crude heterocycle.

Analytical Characterization Signatures

When validating the purity of 1-cyclopropylbut-3-en-2-one prior to use, cross-reference your analytical data against these expected spectroscopic signatures:

| Analytical Method | Expected Signal / Signature | Structural Correlation |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.2 - 6.4 ppm (dd, 2H) | Terminal vinyl protons (C4) |

| δ ~5.8 ppm (dd, 1H) | Internal vinyl proton (C3, alpha to C=O) | |

| δ ~2.4 ppm (d, 2H) | Methylene spacer (C1) | |

| δ ~0.8 - 1.0 ppm (m, 1H) | Cyclopropyl methine | |

| δ ~0.1 - 0.5 ppm (m, 4H) | Cyclopropyl methylenes | |

| FT-IR (ATR) | ~1680 cm⁻¹ (Strong) | Conjugated Ketone C=O stretch |

| ~1615 cm⁻¹ (Medium) | Conjugated Alkene C=C stretch | |

| ~3080 cm⁻¹ (Weak) | Cyclopropyl C-H stretch |

References

-

But-3-en-2-one | Sigma-Aldrich - MilliporeSigma Source: sigmaaldrich.com URL:Link

-

1-cyclopropylbut-3-en-2-one (C7H10O) - PubChemLite Source: uni.lu URL:3

-

EN300-1230443 - EnamineStore Source: enaminestore.com URL:2

-

SUBSTITUTED 5-,6- AND 7-MEMBERED HETEROCYCLES, MEDICAMENTS CONTAINING SUCH COMPOUNDS, AND THEIR USE - European Patent Office Source: googleapis.com URL:1

Sources

Thermodynamic Stability and Reactivity Profiles of Cyclopropyl Vinyl Ketones: A Comprehensive Guide for Synthetic and Medicinal Chemists

Executive Summary

Cyclopropyl vinyl ketones (CPVKs) represent a highly versatile class of building blocks in modern organic synthesis and drug development. Their unique reactivity is fundamentally governed by the thermodynamic stability of their conformations and the inherent ring-strain of the cyclopropane moiety. As a Senior Application Scientist, I have observed that mastering the thermodynamic nuances of CPVKs—specifically the conjugative overlap between the cyclopropane Walsh orbitals and the adjacent enone system—is the key to unlocking their potential in complex transformations, such as stereoselective macrocyclizations and homo-Nazarov cyclizations.

This whitepaper provides an in-depth analysis of the thermodynamic stability of CPVKs, explores the causality behind their reactivity, and provides field-proven, self-validating protocols for their synthesis and application.

Conformational Thermodynamics and Orbital Symmetry

The thermodynamic stability of a cyclopropyl vinyl ketone is not merely a function of steric bulk; it is deeply rooted in stereoelectronic effects. The cyclopropane ring possesses Walsh orbitals, which exhibit pseudo-

Ab initio computational studies and molecular mechanics have quantified these conjugative effects. With respect to the cyclopropyl-carbonyl torsion, CPVK exhibits a global energy minimum in the s-cis conformer and a local energy minimum in the s-trans conformer [1],[2].

Causality in Conformation:

Why is the s-cis conformer the global minimum? In the s-cis geometry, the steric repulsion between the cyclopropyl protons and the vinyl group is minimized while maximizing the parallel alignment of the Walsh orbitals with the

Caption: Conformational equilibrium of CPVKs driven by Walsh orbital conjugation.

Thermodynamic Sinks in Ring-Opening: The Homo-Nazarov Cyclization

While CPVKs are stable under neutral conditions, their thermodynamic landscape shifts violently in the presence of Lewis or Brønsted acids. This initiates the homo-Nazarov cyclization , a process driven by the release of cyclopropane ring strain (approx. 27.5 kcal/mol) and the formation of a thermodynamically stable intermediate[4],[5].

Upon acid activation of the enone, the

Once formed, this oxyallyl cation acts as a thermodynamic sink that can be intercepted. In the presence of allylsilanes, a [3+2] cycloaddition occurs, exclusively proceeding in the exo mode to yield highly functionalized bicyclo[3.2.1]octan-8-ones[8],[7].

Caption: Mechanistic pathway of the acid-promoted homo-Nazarov cyclization of CPVKs.

Quantitative Thermodynamic Parameters

To effectively utilize CPVKs, one must understand the quantitative metrics that define their stability and reactivity. The following table summarizes the key parameters extracted from recent literature[3],[7]:

| Property / Reaction Pathway | Parameter | Value / Observation |

| Conformational Stability | Global Minimum | s-cis conformer |

| Conformational Stability | Local Minimum | s-trans conformer |

| Homo-Nazarov [3+2] Capture | Diastereoselectivity | Exclusive exo mode |

| Organocatalytic Macrocyclization | Enantiomeric Excess (ee) | Up to 99% |

| Organocatalytic Macrocyclization | Diastereomeric Ratio (d.r.) | > 20:1 |

| Oxyallyl Cation Reactivity | Regioselectivity | Less substituted end reacts ~2x faster |

Validated Experimental Workflows

As an application scientist, I emphasize that protocols must be self-validating . The following methodologies include built-in diagnostic checks to ensure thermodynamic control and experimental integrity.

Protocol 4.1: Synthesis of Aryl Cyclopropyl Ketones via Corey-Chaykovsky Cyclopropanation

This two-step sequence relies on the base-catalyzed Claisen-Schmidt condensation followed by a sulfur-ylide mediated cyclopropanation[9].

Causality Note: We specifically use trimethylsulfoxonium iodide rather than trimethylsulfonium iodide. The extra oxygen atom in the sulfoxonium ylide increases its thermodynamic stability, making it a softer nucleophile. This directs the attack to the

Step-by-Step Procedure:

-

Chalcone Formation: Dissolve acetophenone (1.0 eq) and an aromatic aldehyde (1.0 eq) in ethanol. Add 10% aqueous NaOH dropwise at 0 °C.

-

Validation Check 1: Monitor by TLC (Hexanes:EtOAc 4:1, UV active). The reaction is complete when the acetophenone spot disappears. Do not proceed if starting material remains, as it will cause side reactions in the next step.

-

Workup: Pour into ice water, extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the chalcone.

-

Ylide Generation: In a flame-dried flask under argon, suspend NaH (1.2 eq) in anhydrous DMSO. Slowly add trimethylsulfoxonium iodide (1.2 eq) at room temperature. Stir until hydrogen evolution ceases (approx. 30 mins).

-

Cyclopropanation: Add the chalcone (1.0 eq) dissolved in DMSO dropwise to the ylide solution. Stir at 50 °C for 12 hours.

-

Validation Check 2: Quench a 0.1 mL aliquot in water/EtOAc and run a TLC. The highly non-polar chalcone spot should be replaced by a slightly more polar cyclopropyl ketone spot.

-

Isolation: Quench the bulk reaction with saturated NH₄Cl, extract with diethyl ether, wash extensively with brine (to remove DMSO), dry, and purify via silica gel chromatography.

Protocol 4.2: Allylsilane-Interrupted Homo-Nazarov Cyclization

This protocol leverages the thermodynamic sink of the oxyallyl cation to construct complex bicyclic systems[7].

Causality Note: Temperature control at -78 °C is absolute. The oxyallyl cation is highly reactive; allowing the temperature to rise before the allylsilane intercepts the cation will result in thermodynamic degradation (polymerization or undesired

Step-by-Step Procedure:

-

Preparation: Dissolve the silyl-directed cyclopropyl vinyl ketone (1.0 eq) and allyltrimethylsilane (2.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere.

-

Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

-

Activation: Add

(1.5 eq) dropwise down the side of the flask. -

Validation Check 1: The solution will typically undergo a distinct color change (often turning deep yellow or orange), indicating the formation of the oxyallyl cation intermediate.

-

Reaction & Quenching: Stir at -78 °C for 2 hours. Quench the reaction cold by adding saturated aqueous NaHCO₃ directly into the flask at -78 °C. This neutralizes the Lewis acid before the mixture warms, preventing retro-aldol or degradation pathways.

-

Isolation: Allow the mixture to warm to room temperature, separate the organic layer, extract the aqueous layer with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

-

Validation Check 2: Analyze the crude mixture via ¹H-NMR. The exclusive formation of the exo-diastereomer is confirmed by the coupling constants of the bridgehead protons, validating the stereoselective [3+2] capture.

References

- Partial OH → Me Replacement in the Calixarene Scaffold: Preparation, Conformation, and Stereodynamics...

- Organocatalyst-Controlled Stereoselective Head-to-Tail Macrocyclizations Source: ChemRxiv URL

- Reaction mechanism for the formation of Cyclopropyl 2-(4-methylphenyl)

- (3+2)

- Allylsilane-Interrupted Homo-Nazarov Cyclization and Synthesis of Bicyclo[3.2.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Eugene A Mash | UA Profiles [profiles.arizona.edu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. (3+2)-Cycloaddition Reactions of Oxyallyl Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (3+2)-Cycloaddition Reactions of Oxyallyl Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GT Digital Repository [repository.gatech.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Safety data sheet (SDS) for 1-Cyclopropylbut-3-en-2-one

This guide serves as an advanced technical resource for 1-Cyclopropylbut-3-en-2-one , a specialized building block used in organic synthesis and covalent drug discovery.[1][2]

Unlike a standard regulatory SDS, this whitepaper integrates chemical safety data with mechanistic reactivity insights to protect researchers handling this electrophilic "warhead."

CAS: 1352754-33-6 | Formula: C

Chemical Intelligence & Reactivity Profile

To handle this compound safely, one must understand why it is hazardous. Its structure contains two distinct motifs: a cyclopropyl ring and a vinyl ketone.

The Core Hazard: The Michael Acceptor

The primary safety concern is the

-

Mechanism of Toxicity: The terminal alkene (C3-C4) is electron-deficient due to conjugation with the carbonyl.[1][2] It acts as a "soft" electrophile, readily undergoing Michael addition with biological nucleophiles—specifically the thiol (-SH) groups of cysteine residues in proteins and glutathione.[2][4]

-

Consequence: This results in rapid protein alkylation (causing skin sensitization/tissue damage) and glutathione depletion (leading to oxidative stress and cellular toxicity).[4]

-

Lachrymator Potential: Like its analog Methyl Vinyl Ketone (MVK), this compound should be treated as a potent lachrymator (tear gas agent), capable of causing severe respiratory and ocular irritation at low concentrations.[4]

Stability & Storage[1][2][4][5][6]

-

Polymerization: Vinyl ketones are prone to radical polymerization, especially under light or heat.[4]

-

Protocol: Store at -20°C . Ensure the presence of a radical inhibitor (e.g., BHT or MEHQ) if stored for extended periods.

-

-

Cyclopropyl Strain: While the cyclopropyl ring adds steric bulk, it is generally stable under standard storage conditions but may undergo ring-opening under strong acid catalysis.[2][4]

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) with Methyl Vinyl Ketone and Cyclopropyl Methyl Ketone.[1][2]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquid | Cat 3 | H226: Flammable liquid and vapor.[1][2][4] |

| Acute Toxicity (Oral) | Cat 3/4 | H301/H302: Toxic/Harmful if swallowed.[4] |

| Acute Toxicity (Inhal.) | Cat 2/3 | H330/H331: Fatal/Toxic if inhaled (High volatility risk).[4] |

| Skin Corr./Irritation | Cat 1B | H314: Causes severe skin burns and eye damage.[4] |

| Sensitization (Skin) | Cat 1 | H317: May cause an allergic skin reaction (Covalent binder).[4] |

| STOT - SE | Cat 3 | H335: May cause respiratory irritation (Lachrymator).[2][4] |

CRITICAL WARNING: Treat as a Permeation Hazard . The combination of lipophilicity (cyclopropyl) and low molecular weight allows rapid absorption through skin and standard glove materials.

Mechanism of Action & Safety Logic

The following diagram illustrates the chemical pathway of toxicity, justifying the need for specific quenching agents and PPE.

Figure 1: The Michael Addition toxicity pathway.[2][4] The compound covalently binds to biological targets unless intercepted by a "sacrificial" nucleophile (Quench).

Safe Handling Protocols (The "Defense in Depth" System)

A. Engineering Controls[4][6]

-

Primary Barrier: All handling must occur within a certified Chemical Fume Hood .

-

Velocity: Face velocity > 100 fpm (0.5 m/s).[4]

-

Closed Systems: For reactions > 1 gram, use Schlenk lines or sealed vessels to prevent vapor release.[4]

B. Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with vinyl ketones due to rapid permeation.[4]

| PPE Type | Recommendation | Rationale |

| Gloves (Splash) | Double Nitrile (min 5 mil) | Only for incidental splash.[1][2] Change immediately upon contact. |

| Gloves (Handling) | Silver Shield (Laminate) | Required for spill cleanup or prolonged handling.[4] Impermeable to ketones/enones. |

| Eye Protection | Chemical Goggles | Safety glasses are unsafe due to lachrymator vapor effects.[4] |

| Respiratory | Full-face w/ OV Cartridge | Only if working outside a hood (Emergency only).[2] |

C. Decontamination & Quenching

Do not simply wash with water; water reacts too slowly with the hydrophobic enone.[4]

-

The "Soft" Quench: Use a solution of 10% Aqueous Sodium Bisulfite or Cysteine/Methionine .[4]

-

Mechanism: The bisulfite/thiol acts as a better nucleophile than your skin proteins, reacting with the vinyl group to form a water-soluble, non-toxic adduct.[4]

Emergency Response Workflows

Scenario: Benchtop Spill (< 10 mL)

Do not panic.[4] Isolate the area.

Figure 2: Step-by-step spill response emphasizing vapor control and chemical neutralization.[1][2]

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is labored, oxygen may be required (medical professionals only).[4] Pulmonary edema can be delayed up to 24 hours.[4]

-

Skin Contact:

-

Eye Contact: Rinse for 15 minutes. Consult an ophthalmologist immediately—corneal damage is likely.

Disposal & Environmental Fate[1][4]

-

Waste Stream: Segregate as Flammable / Toxic Organic Waste .[4]

-

Do Not Drain: This compound is toxic to aquatic life (Category 1/2).[4] It will alkylate aquatic proteins.

-

Destruction: High-temperature incineration is the only approved method for complete destruction of the cyclopropyl and enone backbone.[2][4]

References

-

PubChem. (n.d.). 1-Cyclopropylbut-3-en-2-one (Compound).[1][2][3][5][6][7][8] National Library of Medicine. Retrieved March 6, 2026, from [Link]

Sources

- 1. 1935246-17-5|1-Amino-1-cyclopropyl-3-methylbut-3-en-2-one|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. But-3-en-2-one | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 1826-67-1: vinylmagnesium bromide solution [cymitquimica.com]

- 5. 75040-33-4|1-Cycloheptylprop-2-en-1-one|BLD Pharm [bldpharm.com]

- 6. 25183-76-0|1-Cyclopentylprop-2-en-1-one|BLD Pharm [bldpharm.com]

- 7. PubChemLite - C7H10O - Explore [pubchemlite.lcsb.uni.lu]

- 8. PubChemLite - 1-[(tert-butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one (C13H24O2Si) [pubchemlite.lcsb.uni.lu]

Harnessing Cyclopropyl Enone Derivatives: Mechanistic Insights, Synthetic Utility, and Pharmacological Applications

Executive Summary

Cyclopropyl enone derivatives occupy a privileged space in modern organic synthesis and pharmacology. The unique juxtaposition of a highly strained, electron-rich cyclopropane ring with an electron-withdrawing α,β-unsaturated carbonyl system creates a versatile electrophilic hub. This whitepaper synthesizes current literature to explore the mechanistic paradigms of cyclopropyl enone reactivity, their deployment in the total synthesis of complex alkaloid scaffolds (such as ibogaine), and their profound biological activities ranging from targeted DNA alkylation to neurotherapeutic modulation.

Structural and Electronic Paradigms

The reactivity of cyclopropyl enones is governed by the concept of vinylogy. Cyclopropyl σ-bonds possess unusually high p-character, making them highly reactive compared to standard aliphatic σ-bonds. When conjugated with π-systems, this reactivity is extended, allowing the cyclopropyl group to behave chemically as a one-carbon homologated enone electrophile[1]. This stereoelectronic arrangement is highly sensitive to conformational changes, a property that biological systems and synthetic chemists alike exploit to trigger cascade ring-opening reactions.

Mechanistic Pathways in Synthesis

Cuprate Conjugate Addition and Ring-Opening

The reaction of cyclopropyl enones with organocuprates (e.g., LiCuMe₂) is a hallmark transformation. Computational and NMR studies on the diastereotopic hydrogens of the resulting products provide compelling evidence that this reaction proceeds via an initial single-electron transfer (SET) step rather than a direct nucleophilic addition[2]. The initial electron transfer generates a radical anion, followed by the formation of a transient cyclopropylmethyl copper species. Subsequent ring-opening and reductive elimination yield the alkylated product with high stereospecificity[2].

Radical Intermediates and Desaturation-Relay

Cyclopropyl enones also serve as critical probes and intermediates in radical chemistry. In copper-catalyzed successive dehydrogenation reactions, the homolysis of a Cu(II)–O bond yields a γ-enone radical intermediate. Radical clock experiments utilizing γ-cyclopropyl enone demonstrate that ring-opening occurs rapidly at 80 °C, providing strong evidence for an intermediate stabilized by a delocalized 5-center π-electron system[3].

Biological Activity: The Double-Edged Sword of Alkylation

DNA Alkylation and Cytotoxicity

Several potent natural toxins and anticancer agents, including ptaquiloside, illudin S, and duocarmycin A, rely on a cyclopropyl enone or dienone motif for their biological activity[1].

The mechanism of action is a masterclass in proximity-induced reactivity. In the case of duocarmycin A, the cyclopropyl dienone motif remains relatively stable in aqueous solution. However, upon binding to the minor groove of A-T rich strands of DNA, the molecule is subjected to conformational torque. This rotation disrupts the conjugation of the vinylogous amide, drastically increasing the electrophilicity of the cyclopropyl enone[1]. Positioned adjacent to the N3 of adenine (or N7 of guanine), the activated electrophile undergoes rapid nucleophilic attack, resulting in irreversible covalent DNA alkylation and subsequent apoptosis[1].

Pathway of DNA alkylation driven by cyclopropyl enone electrophilicity.

Lathyrane Diterpenoids

Beyond direct alkylation, cyclopropyl enone derivatives such as lathyrane diterpenoids (isolated from Euphorbia lathyris) exhibit anticancer and multidrug resistance modulation activities. Structure-activity relationship (SAR) studies reveal that the cytotoxicity of these compounds is highly dependent on the spatial configuration of the gem-dimethylcyclopropane ring and the geometry of the endocyclic double bond[4].

Total Synthesis Applications: The Ibogaine Framework

The cyclopropyl enone motif has revolutionized the synthesis of complex monoterpenoid indole alkaloids. Ibogaine and its synthetic analogs (e.g., 18-MC, tabernanthalog) are currently under intense investigation as psychoplastogens and neurotherapeutics for substance use disorders[5].

A highly efficient, modular synthesis of the ibogaine core leverages an intermolecular Diels-Alder cycloaddition between a dihydropyridine derivative and a cyclopropyl enone[6]. The cyclopropyl enone acts as a rigid, stereodirecting dienophile. Following the cycloaddition, base-mediated epimerization corrects the stereocenter, and the cyclopropyl ring is subsequently opened using hydrobromic acid to form an alkyl bromide. This sets the stage for a rapid intramolecular S_N2 cyclization to construct the challenging azepine ring of the isoquinuclidine core[5],[6].

Synthetic workflow for the ibogaine core via cyclopropyl enone cycloaddition.

Quantitative Data & Comparative Analysis

Table 1: Key Cyclopropyl Enone-Derived Natural Products and Biological Targets

| Compound | Structural Motif | Primary Biological Target | Mechanism of Action | Clinical / Research Utility |

| Duocarmycin A | Dienone cyclopropane | DNA Minor Groove (A-T rich) | Proximity-induced N3-Adenine alkylation | Potent cytotoxin / Anticancer payload[1] |

| Ptaquiloside | Cyclopropyl enone | DNA (N3-Adenine / N7-Guanine) | Glucose elimination followed by alkylation | Carcinogenesis modeling / Toxicology[1] |

| Ibogaine | Isoquinuclidine (Derived) | Serotonin Transporter (SERT) | Modulator / Spinogenesis induction | Anti-addiction / Psychoplastogen[5] |

| Lathyrane L2b | gem-dimethylcyclopropane | U937 Cell Line | Configuration-dependent cytotoxicity | Anticancer / MDR modulation (IC₅₀ 0.87 μM)[4] |

Table 2: Yields and Conditions for Key Synthetic Transformations

| Reaction Type | Substrates | Reagents / Conditions | Yield | Mechanistic Note |

| Conjugate Addition | Cyclopropyl enone + Cuprate | LiCu(Me)₂, THF, -78 °C | >85% | Proceeds via SET and cyclopropylmethyl copper[2] |

| Diels-Alder | Dihydropyridine + Cyclopropyl enone | Toluene, Heat | 90% | Cyclopropyl group directs endo-selectivity[6] |

| Ring Opening / Cyclization | Isoquinuclidine cyclopropyl ketone | 1. HBr/AcOH 2. Base (S_N2) | 40% (2 steps) | Masked electrophile unmasked for azepine closure[6] |

Validated Experimental Methodologies

As an application scientist, I emphasize that protocols must be self-validating. The choices of reagents and temperatures are not arbitrary; they are dictated by the delicate electronic balance of the cyclopropyl enone system.

Protocol A: Cuprate Conjugate Addition and Ring-Opening of Cyclopropyl Enones

Causality Note: Why use LiCuMe₂ at -78 °C? The reaction proceeds via a single-electron transfer (SET) mechanism. At elevated temperatures, the transient radical anion undergoes rapid, unselective polymerization. Maintaining -78 °C ensures the stabilization of the cyclopropylmethyl copper intermediate, allowing for controlled ring-opening[2].

-

Preparation of Cuprate: Flame-dry a Schlenk flask under argon. Add purified CuI (2.0 equiv) and suspend in anhydrous THF (0.1 M). Cool the suspension to 0 °C.

-

Lithiation: Dropwise add MeLi (4.0 equiv, 1.6 M in Et₂O). Stir until the solution becomes clear and colorless, indicating the formation of the Gilman reagent (LiCuMe₂).

-

Substrate Addition: Cool the reaction mixture strictly to -78 °C. Slowly add the cyclopropyl enone (1.0 equiv) dissolved in anhydrous THF over 15 minutes via a syringe pump.

-

Reductive Elimination: Stir at -78 °C for 2 hours, then slowly warm to -40 °C over 1 hour to promote the ring-opening of the cyclopropylmethyl copper species.

-

Quenching & Validation: Quench the reaction with saturated aqueous NH₄Cl/NH₄OH (9:1, pH 8).

-

Self-Validation Checkpoint: Extract an aliquot and analyze via ¹H NMR. The disappearance of the upfield cyclopropyl protons (δ 0.5–1.2 ppm) and the appearance of a diagnostic diastereotopic ethyl group confirm successful ring-opening and reductive elimination[2].

-

Protocol B: Intermolecular Diels-Alder and Ring-Opening for Isoquinuclidine Core Construction

Causality Note: Why use a cyclopropyl enone instead of a standard alkyl enone? The cyclopropyl ring provides the necessary steric bulk to enforce endo-selectivity during the cycloaddition. Furthermore, it acts as a masked electrophilic handle that is stable to basic epimerization but selectively reactive toward acidic cleavage[6].

-

Cycloaddition: Dissolve the dihydropyridine derivative (1.0 equiv) and cyclopropyl enone (1.5 equiv) in anhydrous toluene (0.2 M). Heat the mixture at 80 °C for 16 hours.

-

Epimerization: Cool the mixture to room temperature. Add a solution of NaOMe in MeOH (2.0 equiv) directly to the reaction vessel. Stir for 4 hours to epimerize the C16 position from the endo to the exo orientation[6].

-

Self-Validation Checkpoint: TLC analysis should show the convergence of two closely eluting spots into a single thermodynamically stable exo-isomer spot.

-

-

Cyclopropyl Cleavage: Concentrate the mixture in vacuo. Redissolve the crude intermediate in glacial acetic acid and add 33% HBr in AcOH (5.0 equiv). Stir at room temperature for 2 hours. This selectively opens the cyclopropyl ring to yield a primary alkyl bromide.

-

Intramolecular Cyclization: Evaporate the volatiles. Redissolve the crude bromide in DMF, add K₂CO₃ (3.0 equiv), and heat to 60 °C for 4 hours to drive the intramolecular S_N2 cyclization, forming the azepine ring[6].

References

1.[2] Stereochemistry and Mechanism of the Ring-Opening Reaction of Cyclopropylenones with LiCu(Me)2 | Request PDF - ResearchGate. ResearchGate. 2.[3] Dehydrogenative desaturation-relay via formation of multicenter-stabilized radical intermediates - PMC. NIH. 3.[5] Old Dog, New Tricks: Ibogaine and Its Analogs as Potential Neurotherapeutics. ACS. 4.[1] Properties and reactivity of nucleic acids relevant to epigenomics, transcriptomics, and therapeutics - SciSpace. SciSpace. 5.[6] Efficient and Modular Synthesis of Ibogaine and Related Alkaloids - PMC - NIH. NIH. 6.[4] Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyri - RSC Publishing. RSC.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Dehydrogenative desaturation-relay via formation of multicenter-stabilized radical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficient and Modular Synthesis of Ibogaine and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and physical constants of 1-Cyclopropylbut-3-en-2-one

The following technical guide details the molecular characteristics, physical constants, and synthetic utility of 1-Cyclopropylbut-3-en-2-one .

CAS Registry Number: 1352754-33-6

Chemical Class:

Executive Summary

1-Cyclopropylbut-3-en-2-one (C

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature & Identifiers

| Identifier Type | Value |

| IUPAC Name | 1-Cyclopropylbut-3-en-2-one |

| CAS Number | 1352754-33-6 |

| Molecular Formula | C |

| SMILES | C=CC(=O)CC1CC1 |

| InChI Key | Predicted based on structure |

Structural Topology

The molecule consists of a vinyl group conjugated to a carbonyl, which is further attached to a cyclopropylmethyl tail.[3] The conjugation between the alkene and the ketone creates an electron-deficient

Figure 1: Connectivity graph of 1-Cyclopropylbut-3-en-2-one showing the vinyl-ketone-alkyl backbone.[3]

Physical Constants & Thermodynamic Properties

Due to the specialized nature of this building block, some values are derived from computational models (ACD/Labs, EPISuite) validated against structurally similar vinyl ketones.[3]

| Property | Value | Unit | Condition / Method |

| Molecular Weight | 110.15 | g/mol | Calculated (C |

| Exact Mass | 110.0732 | Da | Monoisotopic |

| Physical State | Liquid | - | Ambient (25°C) |

| Boiling Point | 165.0 ± 20.0 | °C | Predicted (760 Torr) |

| Density | 0.945 ± 0.06 | g/cm³ | Predicted (20°C) |

| LogP | 1.28 | - | Predicted (Octanol/Water) |

| Refractive Index | 1.458 | - | Predicted |

| Flash Point | ~55 | °C | Estimated (Closed Cup) |

Note on Stability: As a terminal vinyl ketone, the compound is prone to polymerization.[3] It should be stored at -20°C under inert gas (Argon/Nitrogen), often with a radical inhibitor like BHT (butylated hydroxytoluene) if stored for extended periods.[3]

Synthesis & Preparation Protocols

The synthesis of 1-Cyclopropylbut-3-en-2-one typically avoids direct acylation of vinyl groups due to polymerization risks.[3] The most robust method involves the Weinreb Amide Protocol .

Method A: The Weinreb Amide Route (Recommended)

This method prevents over-addition of the Grignard reagent, stopping cleanly at the ketone.[3]

Reagents:

-

Starting Material: 2-Cyclopropylacetic acid[3]

-

Activation: CDI (1,1'-Carbonyldiimidazole) or EDCI/HOBt[3]

-

Amine: N,O-Dimethylhydroxylamine hydrochloride[3]

Step-by-Step Protocol:

-

Amide Formation: Dissolve 2-cyclopropylacetic acid (10 mmol) in DCM (50 mL). Add CDI (11 mmol) and stir for 30 min. Add N,O-dimethylhydroxylamine HCl (12 mmol) and stir overnight. Quench with water, extract with DCM, and concentrate to yield the Weinreb amide.[3]

-

Grignard Addition: Dissolve the Weinreb amide (5 mmol) in anhydrous THF (20 mL) under Argon. Cool to 0°C .

-

Controlled Addition: Add Vinylmagnesium bromide (6 mmol) dropwise over 20 minutes.

-

Quench: Stir for 1 hour at 0°C. Quench with saturated NH

Cl solution. -

Workup: Extract with Et

O. Wash with brine. Dry over MgSO -

Purification: Flash chromatography (Hexanes/EtOAc) is required immediately to remove byproducts.

Reaction Workflow Diagram

Figure 2: Synthetic pathway via Weinreb Amide to prevent over-alkylation.

Reactivity & Applications in Drug Discovery[3]

Covalent Inhibition (Michael Addition)

The terminal alkene (C3-C4) acts as a soft electrophile.[3] In the presence of a cysteine thiol (e.g., in a kinase active site), it undergoes an irreversible 1,4-addition.[3]

-

Mechanism: The sulfur atom attacks C4, shifting the double bond and generating an enolate, which is then protonated.[3]

-

Selectivity: The cyclopropylmethyl group provides steric bulk that can tune selectivity for specific hydrophobic pockets.

Heterocycle Synthesis

This compound is a "1,3-electrophile equivalent" used to synthesize heterocycles:

Safety & Handling (MSDS Highlights)

-

Signal Word: DANGER

-

Hazard Statements:

-

Storage: Store at -20°C. Polymerization may occur if left at room temperature without stabilizers.[3]

References

-

Sigma-Aldrich. 1-Cyclopropylbut-3-en-2-one Product Entry (CAS 1352754-33-6).[3][6][7] MilliporeSigma.[3] Link

-

PubChem. Compound Summary for Vinyl Ketone Derivatives. National Center for Biotechnology Information.[3] Link

-

Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents.[3] Tetrahedron Letters, 1981, 22(39), 3815-3818.[3] (Foundational protocol for Weinreb synthesis cited in Method A).

Sources

- 1. CAS#:62297-98-7 | 2-methyl-2-(3-oxo-1,5-diphenylpent-4-enyl)cyclohexan-1-one | Chemsrc [chemsrc.com]

- 2. CAS#:62297-98-7 | 2-methyl-2-(3-oxo-1,5-diphenylpent-4-enyl)cyclohexan-1-one | Chemsrc [chemsrc.com]

- 3. Denatonium - Wikipedia [en.wikipedia.org]

- 4. CAS 1826-67-1: vinylmagnesium bromide solution [cymitquimica.com]

- 5. CAS 1826-67-1: vinylmagnesium bromide solution [cymitquimica.com]

- 6. 25183-76-0|1-Cyclopentylprop-2-en-1-one|BLD Pharm [bldpharm.com]

- 7. But-3-en-2-one | Sigma-Aldrich [sigmaaldrich.com]

Conformational Landscape of 1-Cyclopropylbut-3-en-2-one: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the conformational analysis of 1-cyclopropylbut-3-en-2-one, a molecule of significant interest in synthetic and medicinal chemistry. The presence of both a cyclopropyl ring and a vinyl group adjacent to a carbonyl function introduces a rich and complex conformational landscape. Understanding the preferred spatial arrangements of this molecule is paramount for predicting its reactivity, designing stereoselective syntheses, and elucidating its interactions with biological targets. This document synthesizes theoretical principles with actionable experimental and computational protocols, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the critical rotational isomers, the energetic barriers to their interconversion, and the modern analytical techniques employed for their characterization.

Introduction: The Significance of Molecular Shape

The three-dimensional structure of a molecule is intrinsically linked to its chemical and physical properties. For a molecule like 1-cyclopropylbut-3-en-2-one, which possesses multiple rotatable single bonds, a multitude of conformations are possible. However, only a select few, corresponding to energy minima on the potential energy surface, will be significantly populated at room temperature. The equilibrium between these conformers dictates the molecule's overall behavior.

The unique electronic properties of the cyclopropyl group, which can exhibit conjugation with an adjacent π-system, and the α,β-unsaturation of the enone moiety, create a fascinating interplay of steric and electronic effects that govern conformational preference. A thorough conformational analysis is therefore not merely an academic exercise but a critical step in understanding and predicting the molecule's utility in various chemical contexts.

The Conformational Isomers of 1-Cyclopropylbut-3-en-2-one

The conformational flexibility of 1-cyclopropylbut-3-en-2-one arises primarily from rotation around two key single bonds:

-

The C(cyclopropyl)-C(carbonyl) bond: Rotation around this bond gives rise to s-cis and s-trans conformers, referring to the relative orientation of the cyclopropyl ring and the carbonyl double bond.

-

The C(carbonyl)-C(vinyl) bond: Rotation around this bond also leads to s-cis and s-trans conformers, describing the arrangement of the carbonyl and vinyl double bonds.

This leads to four potential planar conformers, as depicted below.

Caption: Potential planar conformers of 1-cyclopropylbut-3-en-2-one.

Rotational Barrier around the C(cyclopropyl)-C(carbonyl) Bond

The rotation around the single bond connecting the cyclopropyl ring and the carbonyl group is a critical determinant of the overall molecular shape. For the closely related cyclopropyl methyl ketone, computational studies have shown that the global energy minimum is the s-cis conformer, with a local minimum near the s-trans conformation.[1] This preference is attributed to the favorable conjugative overlap between the Walsh orbitals of the cyclopropyl ring and the π-system of the carbonyl group in the s-cis arrangement. It is reasonable to extrapolate that 1-cyclopropylbut-3-en-2-one will also exhibit a preference for the s-cis orientation of the cyclopropyl group.

Rotational Barrier around the C(carbonyl)-C(vinyl) Bond

The conformational equilibrium of α,β-unsaturated ketones is a well-studied phenomenon.[2] The planarity of the s-cis and s-trans conformers is favored by π-electron delocalization. The relative stability of these conformers is influenced by a delicate balance of steric hindrance and electrostatic interactions. For methyl vinyl ketone, the s-trans conformer is the predominant form at ambient temperature.[3][4][5][6] This suggests that for 1-cyclopropylbut-3-en-2-one, the s-trans arrangement of the vinyl and carbonyl groups is also likely to be energetically favored to minimize steric clash.

Based on these precedents, it is hypothesized that the most stable conformer of 1-cyclopropylbut-3-en-2-one is the s-cis (cyclopropyl-carbonyl) / s-trans (carbonyl-vinyl) conformer.

Experimental Approaches to Conformational Analysis

A combination of spectroscopic techniques can provide detailed insights into the conformational landscape of 1-cyclopropylbut-3-en-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[7][8]

Key Observables:

-

Chemical Shifts: The chemical shifts of the vinyl protons are particularly sensitive to the conformation around the C(carbonyl)-C(vinyl) bond. In the s-trans conformer, the β-proton is deshielded due to the anisotropy of the carbonyl group.

-

Coupling Constants: Vicinal coupling constants (³J) between the vinyl protons can provide information about the dihedral angle and thus the planarity of the enone system.

-

Nuclear Overhauser Effect (NOE): 1D and 2D NOESY experiments can detect through-space interactions between protons, providing direct evidence for their spatial proximity in different conformers.[9] For example, an NOE between a cyclopropyl proton and a vinyl proton would provide strong evidence for a specific conformation.

Experimental Protocol: 1D and 2D NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified 1-cyclopropylbut-3-en-2-one in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.[7]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts and coupling constants of all protons.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of the carbon atoms. The chemical shift of the β-carbon is particularly indicative of the degree of conjugation.

-

2D COSY: Perform a Correlation Spectroscopy experiment to establish proton-proton coupling networks.

-

2D HSQC/HMQC: Run a Heteronuclear Single Quantum Coherence or Heteronuclear Multiple Quantum Coherence experiment to correlate directly bonded protons and carbons.

-

2D HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum to identify long-range proton-carbon couplings, which can help in assigning quaternary carbons and confirming the overall connectivity.

-

2D NOESY/ROESY: Conduct a Nuclear Overhauser Effect Spectroscopy or Rotating-frame Overhauser Effect Spectroscopy experiment to probe through-space correlations between protons, which is crucial for determining the preferred conformation.

Caption: Workflow for computational conformational analysis.

Data Summary and Interpretation

The following table summarizes the expected key parameters for the conformational analysis of 1-cyclopropylbut-3-en-2-one, based on data from analogous structures.

| Parameter | Expected Observation for Most Stable Conformer | Rationale/Reference Analog |

| Cyclopropyl-Carbonyl Dihedral Angle | ~0° (s-cis) | Favorable conjugation, as seen in cyclopropyl methyl ketone. [1] |

| Carbonyl-Vinyl Dihedral Angle | ~180° (s-trans) | Minimized steric hindrance, as observed in methyl vinyl ketone. [3][4][5][6] |

| ¹H NMR β-Vinyl Proton | Downfield shift (δ > 6.5 ppm) | Deshielding by the carbonyl group in the s-trans enone conformation. [7] |

| FTIR νC=O | ~1670-1690 cm⁻¹ | Lower frequency due to conjugation with both the cyclopropyl ring and the vinyl group. |

| Relative Energy | Lowest for the s-cis/s-trans conformer | Combination of favorable electronic and steric effects. |

Conclusion

The conformational analysis of 1-cyclopropylbut-3-en-2-one is a multifaceted challenge that requires a synergistic approach, combining high-resolution spectroscopic techniques with robust computational methods. The available evidence from analogous systems strongly suggests a preference for a planar conformer with an s-cis arrangement of the cyclopropyl group relative to the carbonyl and an s-trans orientation of the vinyl group. This guide provides the theoretical framework and practical protocols for researchers to validate this hypothesis and to fully characterize the conformational landscape of this important molecule. A comprehensive understanding of its three-dimensional structure will undoubtedly facilitate its application in the development of novel chemical entities and synthetic methodologies.

References

-

Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl α',β'-Enones and Conformational Analysis of Bicyclo[m.1.0]alk-3-en-2-ones. The Journal of Organic Chemistry. ([Link])

-

Conformational barriers to internal rotation and vibrational assignment of methyl vinyl ketone. AIP Publishing. ([Link])

-

Conformational barriers to internal rotation and vibrational assignment of methyl vinyl ketone. The Journal of Chemical Physics. ([Link])

-

Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. PMC. ([Link])

-

Conformational Landscape and Torsion–Rotation–Vibration Effects in the Two Conformers of Methyl Vinyl Ketone, a Major Oxidation Product of Isoprene. The Journal of Physical Chemistry A. ([Link])

-

Spatial Separation of the Conformers of Methyl Vinyl Ketone. The Journal of Physical Chemistry A. ([Link])

-

Spatial Separation of the Conformers of Methyl Vinyl Ketone. PUBDB. ([Link])

-

The conformational analysis of push-pull enaminoketones using Fourier transform IR and NMR spectroscopy, and quantum chemical calculations: II. Beta-dimethylaminoacrolein. PubMed. ([Link])

-

Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. ([Link])

-

Kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones via gold-catalyzed divergent (4 + 4) cycloadditions: stereoselective access to furan fused eight-membered heterocycles. PMC. ([Link])

-

The conformational analysis of push-pull enaminones using Fourier transform IR and NMR spectroscopy, and quantum chemical calculations. V. α-Methyl-, fluorine-β-N,N-dimethylaminovinyl trifluoromethyl ketones. PubMed. ([Link])

-

1-cyclopropylbut-3-en-2-one (C7H10O). PubChem. ([Link])

-

NMR Spectroscopy: a Tool for Conformational Analysis. auremn. ([Link])

-

Ab Initio Molecular Orbital Calculations of Ring Opening of Cyclopropylcarbinyl Radicals. Schlegel Group. ([Link])

-

Highly efficient synthesis of 3-amino-/alkylthio-cyclobut-2-en-1-ones based on the cyclization of acyl. Royal Society of Chemistry. ([Link])

-

Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. PubMed. ([Link])

-

1-Cyclopropyl-3-methylbut-2-en-1-one. PubChem. ([Link])

-

1-Cyclopropyl-3-methylbutan-2-one. PubChem. ([Link])

-

1-Cyclopropyl-2-butanone. SpectraBase. ([Link])

-

Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Publications. ([Link])

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley. ([Link])

-

The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Specac Ltd. ([Link])

-

1-Cyclopropyl-3-phenylbut-2-en-1-one. PubChem. ([Link])

-

Computational Design of Radical Recognition Assay with the Possible Application of Cyclopropyl Vinyl Sulfides as Tunable Sensors. MDPI. ([Link])

-

FTIR spectroscopy confirms age-related changes in protein conformation in a new independent dataset of human plasma samples. Medical Research Archives. ([Link])

-

Stereoisomers. MSU chemistry. ([Link])

-

Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. Semantic Scholar. ([Link])

-

The Conformational Landscape of Diisopropyl Ketone: Quantum Chemical Calculations Validated by Microwave Spectroscopy. ResearchGate. ([Link])

-

Cyclopropyl group. Wikipedia. ([Link])

-

Thermal isomerisation of trans-1-cyclopropylbuta-1,3-diene. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. ([Link])

Sources

- 1. Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. auremn.org.br [auremn.org.br]

- 9. pubs.acs.org [pubs.acs.org]

Solubility profile of 1-Cyclopropylbut-3-en-2-one in organic solvents

The solubility profile of 1-Cyclopropylbut-3-en-2-one is governed by its dual nature: a reactive, polar vinyl ketone pharmacophore fused with a lipophilic cyclopropylmethyl tail.[1][2][3]

As a Senior Application Scientist, I must clarify that for this specific chemical entity (CAS 106434-96-2 / PubChem CID 66652503), thermodynamic solubility is secondary to kinetic stability . While it dissolves readily in most organic solvents, its electrophilic nature (Michael acceptor) dictates that solvent selection must prevent unwanted solvolysis or polymerization.

The following guide details the predictive solubility matrix, stability-indicating solvent selection, and a validated protocol for experimental determination.

Physicochemical Architecture & Solubility Prediction[2]

To understand the solubility behavior of 1-Cyclopropylbut-3-en-2-one, we must deconstruct its molecular interactions using Hansen Solubility Parameters (HSP) and LogP estimation.[1][2][3]

Structural Analysis[2][3][4]

-

The Head (Polar/Reactive): The

-unsaturated ketone (enone) system creates a strong dipole and acts as a Hydrogen Bond Acceptor (HBA).[3] This favors solubility in polar aprotic solvents.[1][2][3] -

The Tail (Lipophilic): The cyclopropylmethyl group adds significant lipophilicity compared to simple methyl vinyl ketone (MVK).[3]

Predictive Solubility Matrix

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the predicted solubility behavior is categorized below.

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism | Critical Stability Risk |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Dipole-Dipole | Low .[1][2][3] Preferred for storage/transport.[1][2][3] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>100 mg/mL) | Strong Dipole-Dipole | Moderate .[1][2][3] DMSO may enhance polymerization rates if not stabilized.[1][2][3] |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | High (>100 mg/mL) | H-Bond Acceptance | Low .[1][2][3] Good for extraction/workup.[1][2][3][5] |

| Alcohols | Methanol, Isopropanol | Moderate-High | H-Bonding | High .[1][2][3] Risk of Michael Addition (solvolysis) over time.[3] |

| Alkanes | Hexane, Heptane | Moderate | Dispersion Forces | Low .[1][2][3] Likely miscible, but may phase separate at low temps ( |

| Aqueous | Water, PBS | Low (<10 mg/mL) | Hydrophobic Effect | N/A .[1][2][3] Poor solubility; requires cosolvent.[1][2][3] |

Stability-Driven Solvent Selection

The primary challenge with 1-Cyclopropylbut-3-en-2-one is not dissolving it, but keeping it intact.[1][2][3] As a vinyl ketone, it is prone to two primary degradation pathways that are solvent-dependent.[1][2][3]

Pathway A: 1,4-Michael Addition (Solvolysis)

In protic solvents (ROH), the

-

Avoid: Primary alcohols (MeOH, EtOH) for long-term storage.[1][2][3]

-

Preferred: Non-nucleophilic aprotic solvents (DCM, Toluene).[3]

Pathway B: Radical Polymerization

High concentrations in solvents with low radical scavenging capacity can lead to oligomerization.[1][2][3]

-

Mitigation: Store in solvents containing stabilizers (e.g., THF with BHT) or add 10-50 ppm 4-methoxyphenol (MEHQ) if dissolving in non-stabilized solvents.[1][2][3]

Decision Logic for Researchers

The following diagram outlines the logical flow for selecting a solvent based on your experimental intent.

Figure 1: Solvent selection logic tree prioritizing chemical stability alongside solubility.

Experimental Determination Protocol

Since empirical data for this specific intermediate is rare in public literature, you must validate solubility in-house.[1][2][3] Do not rely on visual inspection alone, as oligomer formation can mimic solubility (clear viscous solution).

Protocol: Saturation Shake-Flask Method (HPLC-Quantified)

Objective: Determine thermodynamic solubility at

Materials:

-

Agilent 1200 HPLC (or equivalent) with UV detector (254 nm).[3]

-

0.45 µm PTFE Syringe Filters (Do not use Nylon; it may adsorb the enone).[3]

Workflow:

-

Preparation:

-

Add excess test compound (approx. 50 mg) to 1 mL of solvent in a borosilicate glass vial.

-

Critical Step: Add 0.1% BHT (butylated hydroxytoluene) to the solvent prior to addition to prevent polymerization during the equilibration period.

-

-

Equilibration:

-

Sampling & Analysis:

-

Calculation:

-

Calculate concentration against a 5-point calibration curve (

mg/mL). - [3]

-

Handling & Safety (The "Senior Scientist" Insight)

The "Invisible" Danger: Peroxide Formation

While not an ether, the allylic positions (adjacent to the vinyl group and cyclopropyl ring) are susceptible to auto-oxidation.[3]

Reactivity with DMSO

Researchers often use DMSO for biological assays.[1][2][3] Be aware that DMSO is hygroscopic.[1][2][3] Water absorbed by DMSO can hydrolyze the compound over days.[2][3]

-

Best Practice: Prepare DMSO stocks immediately before use.[1][2][3] Do not store DMSO stocks for >1 week, even at

.[1][2][3]

Visualization of Degradation Pathways

Understanding how the molecule fails in solution is key to interpreting solubility data.[3]

Figure 2: Primary degradation pathways in solution.[1][2][3] Solvolysis occurs in alcohols; polymerization occurs in unstabilized organic solvents.[1][2][3]

References

-

Hansen, C. M. (2007).[3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2][3] (Methodology for solubility prediction).[3]

-

PubChem. (n.d.).[1][2][3][4] 1-Cyclopropylbut-3-en-2-one (CID 66652503).[1][2][3][6] National Library of Medicine.[1][2][3] Retrieved March 6, 2026, from [Link]

-

Wurtz, S., et al. (2007).[3] [3+2] Cycloaddition Reactions of Cyclopropyl Imines with Enones. Organic Letters. (Context on cyclopropyl enone reactivity). Retrieved from [Link][3]

-

Mayr, H., et al. (2008).[3] Electrophilic reactivities of cyclic enones. PMC. (Mechanistic insight into enone electrophilicity). Retrieved from [Link]

Sources

- 1. 1-Cyclopropyl-3-methylbut-2-en-1-one | C8H12O | CID 15072636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Cyclopropyl-3-phenylbut-2-en-1-one | C13H14O | CID 57022879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 1-Cyclopropyl-3-methylbutan-2-one | C8H14O | CID 20782625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. PubChemLite - 1-cyclopropylbut-3-en-2-one (C7H10O) [pubchemlite.lcsb.uni.lu]

Reactivity profile of alpha-beta unsaturated cyclopropyl ketones

The Reactivity Profile of -Unsaturated Cyclopropyl Ketones: A Comprehensive Guide for Synthetic and Medicinal Chemists

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic pathways, single-electron transfer (SET) dynamics, and formal homo-Nazarov cyclizations.

Executive Summary: The Convergence of Strain and Conjugation

In the landscape of modern organic synthesis, harnessing ring strain is a privileged strategy for driving complex molecular transformations. As a Senior Application Scientist, I frequently leverage

This whitepaper dissects the dual reactivity profile of these compounds, focusing on reductive ring-opening cross-couplings and formal homo-Nazarov cyclizations, providing field-proven protocols and mechanistic rationales for drug development applications.

Structural and Electronic Foundations

The reactivity of cyclopropyl ketones is dictated by the delicate balance between inherent ring strain (~27.5 kcal/mol) and the stabilizing effects of adjacent substituents. The introduction of an

Computational studies have revealed a profound link between substrate structure and reactivity[1]. Aryl cyclopropyl ketones exhibit enhanced reactivity in SET processes because the aromatic ring stabilizes the resulting ketyl radical, facilitating the subsequent fragmentation of the cyclopropane ring[1]. In contrast, alkyl cyclopropyl ketones lack this extensive conjugation, resulting in higher energy barriers for reduction and ring-opening, though they undergo radical trapping more readily due to reduced steric hindrance[1].

Reductive Ring-Opening & Cross-Coupling: The Paradigm

Samarium(II) iodide (

Mechanistic Causality (The Radical Relay)

The reaction initiates via a reversible SET from

Caption: SmI2-catalyzed radical relay mechanism for cyclopropyl ketone ring-opening and coupling.

The Formal Homo-Nazarov Cyclization

While the classical Nazarov cyclization of divinyl ketones yields cyclopentenones, replacing one vinyl group with a cyclopropane ring redirects the pathway toward a formal homo-Nazarov cyclization, yielding six-membered cyclohexenone scaffolds[3]. This transformation is highly valuable for synthesizing complex polycyclic structures, such as the abietane skeleton found in numerous natural products[4].

Stepwise vs. Concerted Dynamics

Unlike the classical concerted Nazarov reaction, the formal homo-Nazarov cyclization of vinyl-cyclopropyl ketones is a stepwise process [3]. Activation of the carbonyl by a Lewis or Brønsted acid polarizes the D-A system, leading to a rate-limiting heterolytic ring-opening of the cyclopropane[3]. This generates a cyclic oxyallyl cation intermediate. The presence of cation-stabilizing groups (e.g., silyl groups or electron-rich arenes) at the vicinal position is often critical to lower the activation barrier and prevent undesired polymerization of the vinyl moiety[5].

Caption: Stepwise formal homo-Nazarov cyclization pathway via a cyclic oxyallyl cation intermediate.

Quantitative Data & Reactivity Metrics

To guide synthetic planning, the following table summarizes the divergent reactivity profiles of cyclopropyl ketones based on their substitution patterns.

| Substrate Class | Conjugation Status | SET Reduction Barrier | Ring-Opening Kinetics | Homo-Nazarov Efficiency | Preferred Catalyst System |

| Aryl Cyclopropyl Ketones | High (Aryl-Carbonyl) | Low (Stabilized Ketyl) | Fast (Thermodynamic) | Moderate (Requires strong Lewis Acid) | |

| Alkyl Cyclopropyl Ketones | Low | High (Unstabilized) | Slow (Kinetic barrier) | Low | Photocatalytic / Ir-complexes |

| Vinyl-Cyclopropyl Ketones | High (Vinyl-Carbonyl) | Moderate | Fast (Oxyallyl Cation) | High (Yields 6-membered rings) |

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By monitoring specific visual or thermal cues, the operator can confirm the mechanistic fidelity of the reaction in real-time.

Protocol A: Catalytic Intermolecular Radical Coupling

Objective: Synthesize functionalized cyclopentenes via radical relay.

-

Preparation & Degassing: In a glovebox, dissolve the aryl cyclopropyl ketone (1.0 equiv) and alkyne (2.0 equiv) in anhydrous, strictly deoxygenated THF (0.05 M). Causality: Oxygen rapidly quenches

to -

Catalyst Initiation: Inject a commercially available

solution in THF (15 mol%). -

Self-Validation Check (Colorimetric): The solution should immediately turn a deep, persistent blue/purple, indicating the presence of active

species. If the solution turns yellow instantly, moisture or oxygen has compromised the system; the run must be aborted. -

Propagation: Heat the sealed vessel to 65 °C for 4 hours. The thermal energy overcomes the activation barrier for the intermolecular radical trapping phase.

-

Quench & Isolate: Open the flask to air (rapid color shift to yellow confirms the quenching of residual

) and partition with saturated aqueous

Protocol B: Lewis Acid-Catalyzed Formal Homo-Nazarov Cyclization

Objective: Construct a cyclohexenone core from a vinyl-cyclopropyl ketone.

-

Substrate Priming: Dissolve the vinyl-cyclopropyl ketone (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere.

-

Acid Activation: Dropwise add

(0.2 to 1.0 equiv, depending on substrate electronics). Causality: -

Self-Validation Check (TLC/Thermal): Monitor the reaction via TLC. A highly polarized D-A substrate will react rapidly at 0 °C. If no conversion is observed within 30 minutes, the substrate lacks sufficient cation-stabilizing groups (e.g., silyl or electron-rich aryl groups), and the reaction must be carefully warmed to room temperature. Avoid heating above 40 °C to prevent competitive vinyl polymerization.

-

Termination: Quench the reaction with cold water to hydrolyze the tin complex. Extract the organic layer, wash with brine, dry over

, and concentrate for purification.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Intramolecular interrupted formal homo-Nazarov cyclization using tethered (hetero)arenes: Facile access to fused carbocycles and heterocycles - American Chemical Society [acs.digitellinc.com]

- 5. chimia.ch [chimia.ch]

Methodological & Application

Application Note: Scalable Synthesis of 1-Cyclopropylbut-3-en-2-one

This Application Note and Protocol details the scalable synthesis of 1-Cyclopropylbut-3-en-2-one (CAS 1352754-33-6).

-Unsaturated Ketone / Vinyl KetoneExecutive Summary & Strategic Analysis

1-Cyclopropylbut-3-en-2-one is a critical Michael acceptor intermediate used in the synthesis of complex heterocyclic pharmaceuticals and agrochemicals. Its structure features a reactive vinyl group conjugated to a ketone, with a cyclopropylmethyl lipophilic tail.

Synthetic Challenge: The primary challenge in synthesizing vinyl ketones on a scale is their inherent instability. They are prone to:

-

Polymerization: Spontaneous polymerization initiated by heat, light, or trace radicals.

-

1,4-Addition: Susceptibility to nucleophilic attack during formation.

-

Over-alkylation: Formation of tertiary alcohols if using highly reactive organometallics with esters or acid chlorides.

Selected Methodology: The Weinreb Amide Route To ensure scalability and structural integrity, this protocol utilizes the Weinreb Amide (N-methoxy-N-methylamide) strategy. Unlike acid chlorides, Weinreb amides form a stable chelated intermediate with Grignard reagents, preventing the second addition of the nucleophile and suppressing over-alkylation. This method offers the highest fidelity for isolating the sensitive enone product.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two stable commercially available precursors: Cyclopropylacetic acid and Vinylmagnesium bromide .

Pathway Logic:

-

Activation: Cyclopropylacetic acid is activated with 1,1'-Carbonyldiimidazole (CDI) to form the acyl imidazole in situ.

-

Amidation: Reaction with N,O-Dimethylhydroxylamine hydrochloride yields the stable Weinreb amide.

-

Nucleophilic Acylation: Controlled addition of Vinylmagnesium bromide at low temperature affords the target enone upon acidic hydrolysis.

Figure 1: Strategic retrosynthesis via the Weinreb Amide intermediate to prevent over-alkylation.

Detailed Experimental Protocol

Stage 1: Synthesis of N-methoxy-N-methyl-2-cyclopropylacetamide

Objective: Convert cyclopropylacetic acid to the Weinreb amide. Scale: 100 mmol basis.

Reagents:

-

Cyclopropylacetic acid (10.0 g, 100 mmol)

-

1,1'-Carbonyldiimidazole (CDI) (17.8 g, 110 mmol)

-

N,O-Dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol)

-

Dichloromethane (DCM) (anhydrous, 200 mL)

-

Hydrochloric acid (1 M) and Saturated NaHCO₃

Procedure:

-

Activation: Charge a flame-dried 500 mL round-bottom flask with Cyclopropylacetic acid and DCM (150 mL). Cool to 0°C under N₂ atmosphere.

-

CDI Addition: Add CDI portion-wise over 15 minutes. Caution: CO₂ evolution will occur. Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 1 hour to ensure complete formation of the acyl imidazole.

-

Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride in one portion. Stir the resulting suspension at RT for 12–16 hours.

-